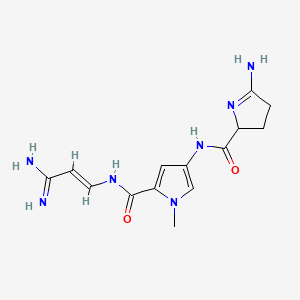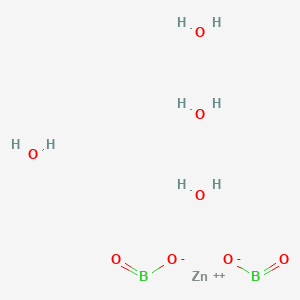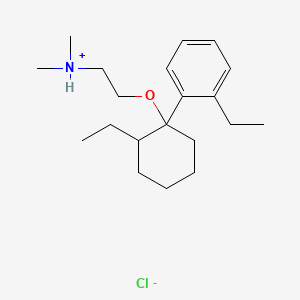
Ruthenate(2-), pentachloro-, dipotassium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ruthenate(2-), pentachloro-, dipotassium, also known as dipotassium pentachloro(nitrosyl)ruthenate(II), is a chemical compound with the formula K2Ru(NO)Cl5. This compound is a member of the organo-metallic family, which includes compounds containing metal-carbon bonds. It is known for its unique properties and applications in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dipotassium pentachloro(nitrosyl)ruthenate(II) typically involves the reaction of ruthenium trichloride with potassium nitrite in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Dipotassium pentachloro(nitrosyl)ruthenate(II) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and conditions .
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the replacement of chloride ligands with other ligands such as phosphines or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state ruthenium compounds, while substitution reactions can yield various ruthenium complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Dipotassium pentachloro(nitrosyl)ruthenate(II) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of dipotassium pentachloro(nitrosyl)ruthenate(II) involves its ability to interact with various molecular targets. In biological systems, it can bind to DNA and proteins, leading to the disruption of cellular processes. The compound’s nitrosyl group plays a crucial role in its reactivity and interactions with biomolecules .
Vergleich Mit ähnlichen Verbindungen
- Potassium tetrachloropalladate(II)
- Potassium tetracyanoplatinate(II)
- Potassium tetracyanonickelate(II)
- Potassium perruthenate
Comparison: Dipotassium pentachloro(nitrosyl)ruthenate(II) is unique due to its nitrosyl group, which imparts distinct reactivity and properties compared to other similar compounds. For instance, while potassium tetrachloropalladate(II) and potassium tetracyanoplatinate(II) are also used in catalysis, the presence of the nitrosyl group in dipotassium pentachloro(nitrosyl)ruthenate(II) allows for different types of interactions and applications .
Eigenschaften
CAS-Nummer |
38386-99-1 |
|---|---|
Molekularformel |
Cl5K2Ru |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
dipotassium;pentachlororuthenium(2-) |
InChI |
InChI=1S/5ClH.2K.Ru/h5*1H;;;/q;;;;;2*+1;+3/p-5 |
InChI-Schlüssel |
IXYMQZXAJLWXRK-UHFFFAOYSA-I |
Kanonische SMILES |
Cl[Ru-2](Cl)(Cl)(Cl)Cl.[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methoxyethyl N-[5-(acetylamino)-2-methoxyphenyl]-N-ethyl-beta-alaninate](/img/structure/B13746901.png)











![3-[3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]-1-{4-[2-(piperidin-1-yl)ethoxy]naphthalen-1-yl}urea](/img/structure/B13746987.png)
![4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one](/img/structure/B13746993.png)
